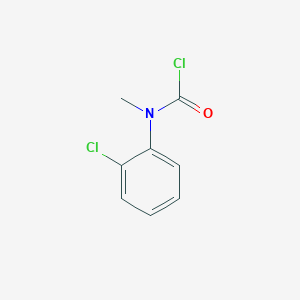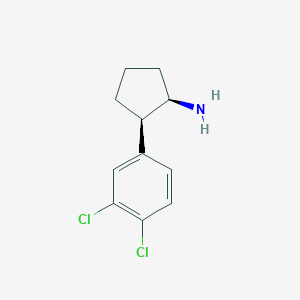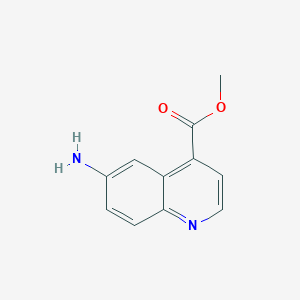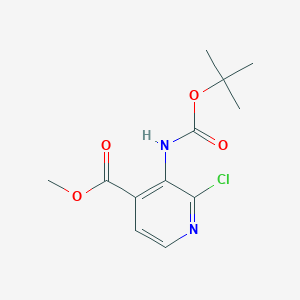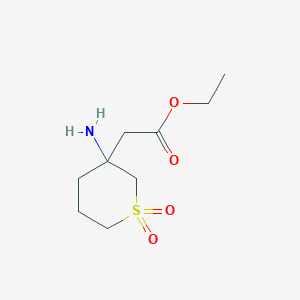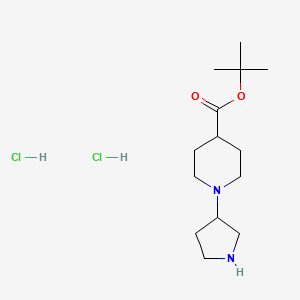
Tert-butyl1-(pyrrolidin-3-yl)piperidine-4-carboxylatedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride is a chemical compound that features a piperidine ring substituted with a pyrrolidine moiety and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride typically involves the construction of the piperidine ring followed by the introduction of the pyrrolidine moiety and the tert-butyl ester group. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the piperidine ring.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride may involve scalable and efficient methods such as continuous flow synthesis or batch processing. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
化学反应分析
Types of Reactions
Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols to replace leaving groups on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
Tert-butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate: Similar structure but lacks the dihydrochloride salt form.
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of the pyrrolidine moiety.
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride: Features a piperazinyl group and an azetidine ring.
Uniqueness
Tert-butyl 1-(pyrrolidin-3-yl)piperidine-4-carboxylate dihydrochloride is unique due to its specific combination of a piperidine ring, pyrrolidine moiety, and tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
2839144-70-4 |
|---|---|
分子式 |
C14H28Cl2N2O2 |
分子量 |
327.3 g/mol |
IUPAC 名称 |
tert-butyl 1-pyrrolidin-3-ylpiperidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C14H26N2O2.2ClH/c1-14(2,3)18-13(17)11-5-8-16(9-6-11)12-4-7-15-10-12;;/h11-12,15H,4-10H2,1-3H3;2*1H |
InChI 键 |
OQSVWMBCIDKCPF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2CCNC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


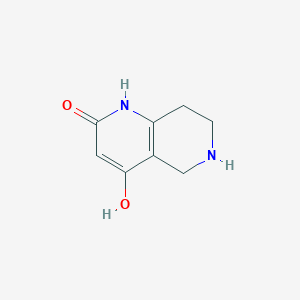
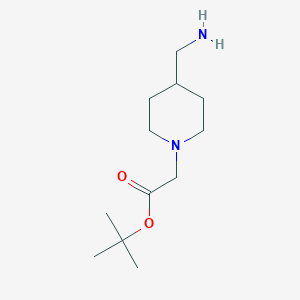
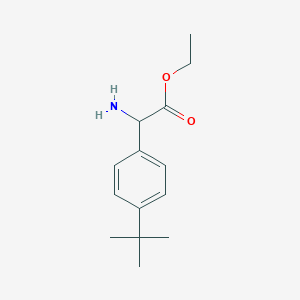
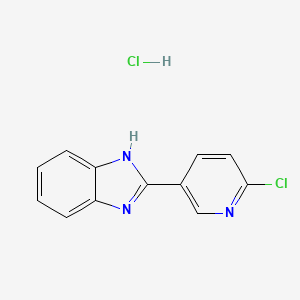
![[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13512542.png)
![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)

